ZG36

Description

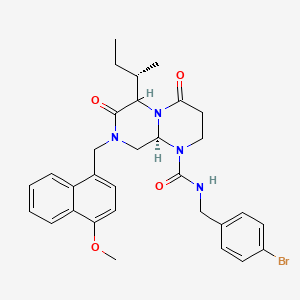

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H35BrN4O4 |

|---|---|

Molecular Weight |

607.5 g/mol |

IUPAC Name |

(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |

InChI |

InChI=1S/C31H35BrN4O4/c1-4-20(2)29-30(38)34(18-22-11-14-26(40-3)25-8-6-5-7-24(22)25)19-27-35(16-15-28(37)36(27)29)31(39)33-17-21-9-12-23(32)13-10-21/h5-14,20,27,29H,4,15-19H2,1-3H3,(H,33,39)/t20-,27+,29?/m0/s1 |

InChI Key |

ZFXGQLLQQPADFS-YCQNRJEUSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCC3=CC=C(C=C3)Br)CC4=CC=C(C5=CC=CC=C45)OC |

Canonical SMILES |

CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCC3=CC=C(C=C3)Br)CC4=CC=C(C5=CC=CC=C45)OC |

Origin of Product |

United States |

Foundational & Exploratory

ZFP36: A Comprehensive Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc finger protein 36 (ZFP36), also known as Tristetraprolin (TTP), is a critical RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. It primarily functions by binding to AU-rich elements (AREs) within the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), leading to their degradation. This mechanism is central to the control of various physiological and pathological processes, most notably inflammation, immune responses, and cancer. ZFP36 is part of a larger family of proteins, including ZFP36L1 and ZFP36L2, which exhibit both redundant and distinct functions. This guide provides an in-depth analysis of the function and mechanism of action of ZFP36, presenting key quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows to support further research and therapeutic development.

Core Function of ZFP36: An mRNA Destabilizer

ZFP36 acts as a key negative regulator of gene expression by targeting specific mRNAs for decay.[1][2] Its primary function is to bind to AREs, which are commonly found in the 3'-UTRs of short-lived mRNAs, including those encoding cytokines, chemokines, and proto-oncogenes.[1][2] Upon binding, ZFP36 initiates a cascade of events that leads to the removal of the poly(A) tail of the target mRNA, a critical step in mRNA degradation.[3] This process effectively silences the expression of the target gene at the post-transcriptional level.

The ZFP36 family of proteins, which also includes ZFP36L1 and ZFP36L2, shares a highly conserved tandem zinc finger domain responsible for ARE binding.[2] While there is functional redundancy among the family members, they also exhibit cell-type-specific expression and can regulate different sets of target mRNAs, highlighting their diverse biological roles.[2]

Mechanism of Action: Recruitment of the mRNA Decay Machinery

The destabilization of target mRNAs by ZFP36 is primarily achieved through the recruitment of the CCR4-NOT deadenylase complex.[2][4] ZFP36 acts as an adapter protein, linking the ARE-containing mRNA to this enzymatic machinery. The CCR4-NOT complex then removes the poly(A) tail of the mRNA, rendering it susceptible to degradation by cellular exonucleases.[3][4]

The interaction between ZFP36 and the CCR4-NOT complex is a critical regulatory node. Phosphorylation of ZFP36, mediated by various signaling pathways such as the p38 MAPK pathway, can modulate its activity.[4][5] For instance, phosphorylation at specific serine residues can lead to the binding of 14-3-3 proteins, which may alter ZFP36's subcellular localization and its ability to recruit the decay machinery.[6]

Quantitative Data on ZFP36 Function

The following tables summarize key quantitative data related to ZFP36's impact on gene expression, as identified from the literature.

| Target Gene | Cell Type | Fold Change in mRNA Expression (ZFP36 KO/KD vs. WT) | Citation |

| Eno2 | Mouse Embryonic Fibroblasts (MEFs) | 2- to 4-fold increase | [3] |

| TNFα | Murine Macrophages | Not specified, but significantly increased | [7] |

| Various | Zfp36l2 KO Spleen | 549 upregulated genes | [8] |

KO: Knockout; KD: Knockdown; WT: Wild-Type

Key Signaling Pathways and Regulatory Networks

ZFP36 is a central node in several signaling pathways, particularly those governing inflammation.

ZFP36-Mediated mRNA Decay Pathway

The core mechanism of ZFP36 action involves a multi-step process leading to mRNA degradation.

Caption: ZFP36 binds to AREs in target mRNAs and recruits the CCR4-NOT deadenylase complex, leading to mRNA decay.

Regulation of ZFP36 Activity by p38 MAPK Signaling

The activity of ZFP36 is tightly regulated by upstream signaling pathways, such as the p38 MAPK pathway, which is often activated by inflammatory stimuli.

Caption: The p38 MAPK pathway can phosphorylate ZFP36, leading to its interaction with 14-3-3 proteins and inhibition of its mRNA decay activity.

Experimental Protocols for Studying ZFP36

Detailed methodologies are crucial for the accurate investigation of ZFP36 function. The following sections outline key experimental protocols.

RNA Immunoprecipitation followed by qPCR (RIP-qPCR)

This technique is used to determine the physical association between ZFP36 and a specific target mRNA in vivo.

Protocol:

-

Cell Lysis: Lyse cells with a gentle lysis buffer (e.g., 0.5mL CLIP Lysis buffer: 50 mM Tris-HCl, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors) for 10 minutes on ice.[3]

-

DNase Treatment: Treat the lysate with DNase for 5 minutes at 37°C to remove contaminating DNA.[3]

-

Immunoprecipitation:

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Protein Digestion and RNA Elution:

-

Reverse Transcription and qPCR:

-

Data Analysis: Calculate the enrichment of the target mRNA in the ZFP36 immunoprecipitation relative to the IgG control using the ΔΔCt method.[3][9]

mRNA Decay Assay using Actinomycin D

This assay measures the stability of a specific mRNA transcript by inhibiting transcription and monitoring its decay over time.

Protocol:

-

Cell Treatment: Treat cells with a stimulus (e.g., 10 ng/ml TNF) to induce the expression of the target mRNA.[10][11]

-

Transcription Inhibition: Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/ml to block new transcription.[10][11]

-

Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 10, 20, 30, 60, 120 minutes).[10][12]

-

RNA Extraction and Quantification:

-

Extract total RNA from the cells at each time point.

-

Quantify the abundance of the target mRNA and a stable housekeeping gene (e.g., ACTB) using RT-qPCR.[10]

-

-

Data Analysis:

-

Normalize the target mRNA levels to the housekeeping gene for each time point.

-

Plot the normalized mRNA abundance against time and calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.[11]

-

Enhanced Crosslinking and Immunoprecipitation followed by Sequencing (eCLIP-seq)

eCLIP-seq is a powerful technique to identify the direct binding sites of ZFP36 on a transcriptome-wide scale.

Protocol:

-

UV Crosslinking: Expose cells to UV radiation to covalently crosslink ZFP36 to its target RNAs.[3]

-

Cell Lysis and RNase Digestion: Lyse the cells and perform a limited RNase digestion to fragment the RNA.

-

Immunoprecipitation: Immunoprecipitate the ZFP36-RNA complexes using a specific anti-ZFP36 antibody.[3]

-

RNA End Repair and Adaptor Ligation: Dephosphorylate and then ligate a 3' RNA adapter to the RNA fragments.

-

Protein-RNA Complex Separation: Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

RNA Isolation: Excise the membrane region corresponding to the ZFP36-RNA complex and treat with Proteinase K to release the RNA fragments.

-

Reverse Transcription and Library Preparation:

-

Ligate a 5' RNA adapter.

-

Perform reverse transcription and PCR amplification to generate a cDNA library for high-throughput sequencing.

-

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify ZFP36 binding sites across the transcriptome.[3]

Experimental Workflows

Visualizing experimental workflows can aid in their design and execution.

Workflow for RIP-qPCR

Caption: A streamlined workflow for identifying ZFP36-mRNA interactions using RNA Immunoprecipitation followed by qPCR.

Workflow for mRNA Decay Assay

Caption: A typical workflow for measuring mRNA half-life using a transcriptional chase with Actinomycin D.

Implications for Drug Development

The central role of ZFP36 in regulating inflammatory and oncogenic pathways makes it an attractive target for therapeutic intervention. Dysregulation of ZFP36 has been implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[13]

-

Inhibition of ZFP36: In contexts such as cancer immunotherapy, inhibiting ZFP36 could enhance the expression of anti-tumor cytokines, thereby boosting the immune response against cancer cells.

-

Enhancement of ZFP36 Activity: Conversely, in inflammatory diseases characterized by excessive cytokine production, strategies to enhance ZFP36 activity could be beneficial in dampening the inflammatory response.

Understanding the precise mechanisms of ZFP36 regulation and its network of target mRNAs is crucial for the development of targeted and effective therapies. The experimental approaches and data presented in this guide provide a solid foundation for such endeavors.

Conclusion

ZFP36 is a master regulator of post-transcriptional gene expression with profound implications for human health and disease. Its function as an mRNA-destabilizing factor, primarily through the recruitment of the CCR4-NOT deadenylase complex, is a key control point in cellular signaling. This technical guide has provided a comprehensive overview of ZFP36's function, mechanism of action, and the experimental methodologies used to study it. The presented quantitative data, detailed protocols, and visual diagrams serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of ZFP36 biology and harness its therapeutic potential.

References

- 1. Global target mRNA specification and regulation by the RNA-binding protein ZFP36 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 3. ZFP36-mediated mRNA decay regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ZFP36, an RNA-binding protein promotes hBMSCs osteogenic differentiation via binding with JUN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts [bio-protocol.org]

- 12. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Negative Feed-forward Control of Tumor Necrosis Factor (TNF) by Tristetraprolin (ZFP36) Is Limited by the Mitogen-activated Protein Kinase Phosphatase, Dual-specificity Phosphatase 1 (DUSP1): IMPLICATIONS FOR REGULATION BY GLUCOCORTICOIDS - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ZFP36 in Orchestrating mRNA Decay and Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of Zinc Finger Protein 36 (ZFP36), also known as Tristetraprolin (TTP), in the post-transcriptional regulation of gene expression. ZFP36 is a key player in mediating the decay and instability of messenger RNAs (mRNAs), particularly those encoding proteins involved in inflammation, cell proliferation, and cancer. This document provides a comprehensive overview of the molecular mechanisms of ZFP36, its target repertoire, regulatory pathways, and detailed methodologies for its study, serving as a vital resource for researchers and professionals in drug development.

Core Mechanism of ZFP36-Mediated mRNA Decay

ZFP36 is a member of the TIS11 family of RNA-binding proteins characterized by a tandem CCCH-type zinc finger domain.[1][2] This domain facilitates the binding of ZFP36 to specific Adenylate-Uridylate-Rich Elements (AREs) typically located in the 3'-untranslated region (3'-UTR) of its target mRNAs.[1][3] The canonical binding motif for ZFP36 is the nonamer UUAUUUAUU, though it can also bind to variations of this sequence.[3]

Upon binding to an ARE, ZFP36 acts as an adapter protein to recruit the CCR4-NOT deadenylase complex.[3][4] The C-terminal region of ZFP36 directly interacts with CNOT1, a scaffold subunit of the CCR4-NOT complex.[5] This recruitment initiates the deadenylation, or removal of the poly(A) tail, from the target mRNA, which is a rate-limiting step in mRNA degradation.[2][6] Following deadenylation, the mRNA is rapidly degraded by cellular exonucleases.[7]

Beyond mRNA decay, ZFP36 can also inhibit the translation of its target mRNAs.[8][9] This dual functionality allows for a rapid and efficient silencing of gene expression.

Regulation of ZFP36 Activity

The activity of ZFP36 is tightly controlled through several mechanisms, primarily post-translational modifications and protein-protein interactions.

Phosphorylation: ZFP36 is a substrate for several kinases, including p38 MAPK, ERK, JNK, and AKT.[4] Phosphorylation of ZFP36, particularly at serine residues S52 and S178 (in mice) by the p38 MAPK/MK2 pathway, leads to its inactivation and stabilization.[4] Phosphorylated ZFP36 binds to 14-3-3 proteins, which prevents its interaction with the CCR4-NOT complex, thereby inhibiting its mRNA decay activity.[4] Conversely, dephosphorylation by phosphatases such as Protein Phosphatase 2A (PP2A) activates ZFP36.[4]

Protein Interactions: Besides the CCR4-NOT complex and 14-3-3 proteins, ZFP36 interacts with other RNA-binding proteins and components of cytoplasmic granules. For instance, it can compete with the stabilizing RNA-binding protein HuR (ELAVL1) for binding to AREs.[4] Under cellular stress, ZFP36 and its target mRNAs can be localized to stress granules and P-bodies, where mRNA decay and translational repression are thought to occur.

ZFP36 Signaling Pathways

ZFP36 is a key node in various signaling pathways, most notably in the regulation of inflammatory responses. In macrophages, Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) activates the NF-κB and p38 MAPK pathways.[4] While NF-κB drives the transcription of pro-inflammatory cytokines like TNF-α, the p38 MAPK pathway leads to the expression and subsequent activation of ZFP36.[4] ZFP36 then binds to the ARE in the 3'-UTR of TNF-α mRNA, leading to its degradation in a negative feedback loop that dampens the inflammatory response.[10]

ZFP36 Target mRNAs and Biological Functions

The repertoire of ZFP36 target mRNAs is extensive and reflects its diverse biological roles.

| Target mRNA | Biological Process | Reference |

| TNF-α | Inflammation | [10] |

| IL-6 | Inflammation, Cancer | [2] |

| IL-10 | Inflammation (negative regulation) | [10] |

| IL-2 | T-cell activation | [11] |

| IFN-γ | T-cell activation | [11] |

| Cyclin D1 | Cell Cycle Progression | [2] |

| CDK6 | Cell Cycle Progression | [12] |

| c-Myc | Cell Proliferation, Cancer | [2] |

| VEGF | Angiogenesis | [13] |

| Ikzf2 (Helios) | Regulatory T-cell function | [11] |

ZFP36's role extends to various physiological and pathological processes:

-

Inflammation: As detailed above, ZFP36 is a critical negative regulator of inflammation.[10]

-

Cancer: ZFP36 often acts as a tumor suppressor by promoting the decay of mRNAs encoding proto-oncogenes, cyclins, and anti-apoptotic factors.[2] Its expression is frequently downregulated in various cancers, correlating with poor prognosis.[12][14]

-

Immunity: ZFP36 and its family members, ZFP36L1 and ZFP36L2, play crucial roles in lymphocyte development and function.[10][15]

-

Metabolism: ZFP36 regulates the expression of genes involved in metabolic pathways.[6]

Experimental Protocols for Studying ZFP36

RNA Immunoprecipitation (RIP) for ZFP36

This protocol is used to identify RNAs that are physically associated with ZFP36 in vivo.

Materials:

-

Cell lysis buffer (e.g., Polysome Lysis Buffer)

-

Anti-ZFP36 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase inhibitors

-

Protease inhibitors

-

RNA purification kit

Procedure:

-

Cell Lysis: Harvest and lyse cells in the presence of RNase and protease inhibitors to release ribonucleoprotein (RNP) complexes.

-

Immunoprecipitation: Incubate the cell lysate with an anti-ZFP36 antibody or control IgG overnight at 4°C.

-

Bead Capture: Add Protein A/G magnetic beads to capture the antibody-RNP complexes.

-

Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and RNA Purification: Elute the RNP complexes and purify the co-immunoprecipitated RNA using a standard RNA extraction method.

-

Analysis: Analyze the purified RNA by RT-qPCR for specific candidates or by next-generation sequencing (RIP-Seq) for a global analysis of ZFP36 targets.

Actinomycin D-Chase mRNA Decay Assay

This assay measures the decay rate (half-life) of a specific mRNA.

Materials:

-

Actinomycin D

-

Cell culture medium

-

RNA extraction kit

-

RT-qPCR reagents

Procedure:

-

Cell Treatment: Treat cells with Actinomycin D to inhibit transcription.

-

Time Course: Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 30, 60, 120 minutes).

-

RNA Extraction: Isolate total RNA from each time point.

-

RT-qPCR: Perform RT-qPCR to quantify the amount of the target mRNA and a stable control mRNA (e.g., GAPDH) at each time point.

-

Data Analysis: Normalize the target mRNA levels to the control mRNA levels. Plot the percentage of remaining mRNA versus time and calculate the mRNA half-life.

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a high-resolution method to identify the precise binding sites of RNA-binding proteins.

Materials:

-

4-thiouridine (4SU)

-

UVA light source (365 nm)

-

Cell lysis and immunoprecipitation reagents (as for RIP)

-

RNase T1

-

Radiolabeling reagents (γ-³²P-ATP, T4 Polynucleotide Kinase)

-

SDS-PAGE and autoradiography equipment

-

Library preparation reagents for next-generation sequencing

Procedure:

-

4SU Labeling: Culture cells in the presence of 4SU, which is incorporated into nascent RNA transcripts.

-

UV Crosslinking: Irradiate cells with 365 nm UVA light to induce covalent crosslinks between 4SU-containing RNA and interacting proteins.

-

Immunoprecipitation and RNase Digestion: Perform immunoprecipitation for ZFP36 as in the RIP protocol, followed by a partial RNase T1 digestion to trim the RNA.

-

Radiolabeling and SDS-PAGE: Radiolabel the 3' ends of the crosslinked RNA fragments and separate the RNP complexes by SDS-PAGE.

-

RNA Extraction and Library Preparation: Excise the band corresponding to ZFP36-RNA complexes, extract the RNA, and prepare a cDNA library for deep sequencing.

-

Data Analysis: Bioinformatic analysis of the sequencing data reveals the precise binding sites of ZFP36, often identified by characteristic T-to-C transitions at the crosslinking site.

Conclusion

ZFP36 is a master regulator of mRNA stability and translation, with profound implications for a multitude of cellular processes, including inflammation, immunity, and cancer. Its ability to selectively target and silence the expression of potent signaling molecules underscores its importance in maintaining cellular homeostasis and its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of ZFP36's function and the identification of novel therapeutic strategies targeting this critical post-transcriptional regulator.

References

- 1. patrinum.ch [patrinum.ch]

- 2. The Tristetraprolin Family of RNA-Binding Proteins in Cancer: Progress and Future Prospects [mdpi.com]

- 3. Regulation of Early Lymphocyte Development via mRNA Decay Catalyzed by the CCR4-NOT Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 5. Structural basis for the recruitment of the human CCR4-NOT deadenylase complex by tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZFP36-mediated mRNA decay regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. elifesciences.org [elifesciences.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA-Binding Protein ZFP36L2 Downregulates Helios Expression and Suppresses the Function of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ZFP36 Inhibits Tumor Progression of Human Prostate Cancer by Targeting CDK6 and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ZFP36 Inhibits Tumor Progression of Human Prostate Cancer by Targeting CDK6 and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic roles of tristetraprolin family members in myeloid cells in the control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ZFP36 Protein: A Technical Guide to Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger protein 36 (ZFP36), also known as Tristetraprolin (TTP), is a critical post-transcriptional regulator of gene expression. As a member of the ZFP36 family of RNA-binding proteins, which also includes ZFP36L1 and ZFP36L2, it plays a pivotal role in inflammatory responses, cell proliferation, and differentiation. ZFP36 binds to AU-rich elements (AREs) found in the 3'-untranslated regions (3'-UTRs) of many transiently expressed mRNAs, such as those encoding cytokines and proto-oncogenes. This binding event initiates mRNA deadenylation and subsequent degradation, thereby controlling the protein expression of key signaling molecules.[1][2] Due to its central role in regulating inflammatory mediators like tumor necrosis factor-alpha (TNF-α), ZFP36 has emerged as a significant target for therapeutic intervention in a range of inflammatory diseases and cancers.[1][3] This technical guide provides an in-depth overview of the structure, domains, and function of the ZFP36 protein family, with a focus on quantitative data, experimental methodologies, and signaling pathways.

ZFP36 Protein Family: Structure and Domain Organization

The human ZFP36 protein family consists of three main members: ZFP36 (TTP), ZFP36L1, and ZFP36L2. These proteins share a conserved domain architecture, which is central to their function as RNA-binding proteins that promote mRNA decay.[4][5]

Core Domains

The canonical structure of ZFP36 family proteins is characterized by three essential domains:

-

N-terminal Domain: This region contains a nuclear export sequence (NES) that facilitates the protein's shuttling between the nucleus and the cytoplasm. While the precise amino acid boundaries for the NES are not consistently defined across all family members in the literature, its presence is crucial for the cytoplasmic function of ZFP36.

-

Tandem Zinc Finger (TZF) Domain: This highly conserved central domain is the hallmark of the ZFP36 family and is responsible for the specific recognition and binding of AREs in target mRNAs.[6] Each TZF domain is composed of two tandemly repeated Cys-Cys-Cys-His (CCCH) zinc finger motifs.

-

C-terminal Domain: This region contains a CNOT1 binding domain, which is essential for recruiting the CCR4-NOT deadenylase complex to the target mRNA, thereby initiating its degradation.[7]

Domain Architecture of Human ZFP36 Family Proteins

The following table summarizes the key domains and their approximate locations within the full-length human ZFP36, ZFP36L1, and ZFP36L2 proteins. Precise boundaries for the N-terminal and C-terminal domains can vary and are less definitively characterized in the literature than the core TZF domain.

| Protein | Full Length (Amino Acids) | N-terminal Domain (with NES) | Tandem Zinc Finger (TZF) Domain | C-terminal Domain (with CNOT1 Binding) |

| ZFP36 (TTP) | 326 | ~1-102 | 103-166 | ~167-326 |

| ZFP36L1 | 338 | Not precisely defined | Highly conserved with ZFP36 | Not precisely defined |

| ZFP36L2 | 494 | Not precisely defined | Highly conserved with ZFP36 | Not precisely defined |

Structural Insights into the Tandem Zinc Finger Domain

The TZF domain is the primary determinant of ZFP36's RNA binding specificity. The solution structure of the ZFP36L2 TZF domain in complex with an ARE-containing RNA has been solved by NMR spectroscopy (PDB ID: 1RGO), providing valuable insights into the mechanism of RNA recognition.[6] The two zinc fingers of the TZF domain create a cleft that accommodates the single-stranded ARE sequence. Specific aromatic and charged residues within the zinc finger motifs make direct contact with the adenine and uridine bases of the ARE, ensuring high-affinity and sequence-specific binding.[6]

Quantitative Data on ZFP36 Function

While extensive qualitative data exists on ZFP36 function, precise quantitative measurements can be context-dependent. The following tables summarize available quantitative data related to ZFP36-mediated mRNA decay.

Table 1: mRNA Half-life of ZFP36 Target Transcripts

| Target mRNA | Cell Type/Condition | Half-life (Control) | Half-life (ZFP36 Knockdown/Deficient) | Citation |

| HLA-DQA105 | B-LCL#5 cells | ~3 hours | Increased | [2] |

| HLA-DQB102 | B-LCL#5 cells | ~3 hours | Increased | [2] |

| HLA-DQA101 | B-LCL#5 cells | ~4 hours | - | [2] |

| HLA-DQB105 | B-LCL#5 cells | ~4 hours | - | [2] |

Note: Quantitative binding affinities (Kd values) for ZFP36 and its family members with various ARE sequences are not consistently reported in a standardized format across the literature, often being described in relative terms.

ZFP36 Signaling Pathways

ZFP36 activity is tightly regulated by post-translational modifications, primarily phosphorylation, which is integrated with major cellular signaling pathways.

p38 MAPK-Mediated Regulation of ZFP36 Activity

A key regulatory axis for ZFP36 function involves the p38 mitogen-activated protein kinase (MAPK) pathway. In response to inflammatory stimuli, p38 MAPK is activated and in turn phosphorylates and activates MAPK-activated protein kinase 2 (MK2).[1][8] MK2 then directly phosphorylates ZFP36 at two key serine residues (S60 and S186 in human ZFP36).[1] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins. The binding of 14-3-3 to phosphorylated ZFP36 inhibits its deadenylase-recruiting activity, leading to the stabilization of target mRNAs.[1][9] This mechanism provides a rapid switch to allow for the transient expression of inflammatory mediators.

ZFP36-Mediated Recruitment of the CCR4-NOT Complex

Active, unphosphorylated ZFP36 promotes mRNA decay by recruiting the CCR4-NOT deadenylase complex. After binding to an ARE in the 3'-UTR of a target mRNA, the C-terminal domain of ZFP36 interacts directly with the CNOT1 subunit of the CCR4-NOT complex.[7][10] This recruitment brings the catalytic subunits of the complex, CNOT7 (CAF1) and CNOT6/6L (CCR4a/b), into proximity with the poly(A) tail of the mRNA, leading to its rapid deadenylation and subsequent degradation by exonucleases.

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of ZFP36 family proteins. Below are generalized protocols for key experiments.

Recombinant Protein Expression and Purification

Objective: To produce purified ZFP36 protein for in vitro assays.

-

Cloning: The full-length or domain-specific coding sequence of ZFP36 is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6).

-

Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of IPTG.

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Elution: After washing the column to remove unbound proteins, the tagged ZFP36 protein is eluted using a specific eluting agent (e.g., reduced glutathione or imidazole).

-

Tag Cleavage (Optional): If required, the purification tag can be removed by enzymatic cleavage (e.g., with thrombin or TEV protease), followed by a second chromatography step to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: For higher purity, the protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro mRNA Decay Assay

Objective: To measure the effect of ZFP36 on the stability of a specific mRNA transcript in vitro.[11]

-

RNA Probe Synthesis: A radiolabeled (e.g., with 32P-UTP) or fluorescently labeled RNA probe corresponding to the 3'-UTR of a target mRNA is synthesized by in vitro transcription.

-

Preparation of Cell Extract: A cytoplasmic extract (S100 fraction) is prepared from a relevant cell line (e.g., macrophages or HeLa cells).

-

Decay Reaction: The labeled RNA probe is incubated with the cell extract in the presence or absence of purified recombinant ZFP36 protein.

-

Time Course Sampling: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

RNA Extraction: RNA is extracted from each aliquot.

-

Analysis: The amount of intact RNA at each time point is analyzed by denaturing polyacrylamide or agarose gel electrophoresis followed by autoradiography or fluorescence imaging.

-

Quantification: The band intensities are quantified, and the mRNA half-life is calculated by plotting the percentage of remaining RNA against time.

Luciferase Reporter Assay

Objective: To assess the in vivo activity of ZFP36 on a specific 3'-UTR.[12]

-

Construct Preparation: A luciferase reporter plasmid is constructed by cloning the 3'-UTR of a putative ZFP36 target mRNA downstream of the luciferase coding sequence. A control plasmid with a mutated ARE or a different 3'-UTR is also prepared.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is co-transfected with the luciferase reporter plasmid, a ZFP36 expression plasmid (or an empty vector control), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the activities of both luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity in the presence of ZFP36 indicates that ZFP36 is destabilizing the mRNA through the cloned 3'-UTR.

Experimental Workflow for ZFP36 Target Identification using PAR-CLIP

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique to identify the direct binding sites of RNA-binding proteins in vivo.[5]

Conclusion

The ZFP36 family of proteins are master regulators of post-transcriptional gene expression, with profound implications for inflammation, immunity, and cancer. Their modular domain structure, particularly the tandem zinc finger domain, allows for specific targeting of ARE-containing mRNAs, leading to their degradation. The activity of ZFP36 is intricately controlled by signaling pathways, most notably the p38 MAPK pathway, allowing for dynamic regulation of inflammatory responses. The experimental protocols outlined in this guide provide a framework for the further elucidation of ZFP36 function and the identification of novel therapeutic strategies targeting this critical regulatory hub. Further research is needed to fully quantify the binding affinities and decay kinetics for the wide array of ZFP36 targets and to precisely map the functional domains of all family members.

References

- 1. Production and Characterization of ZFP36L1 Antiserum against Recombinant Protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and characterization of ZFP36L1 antiserum against recombinant protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZFP36 RNA-binding proteins restrain T cell activation and anti-viral immunity | eLife [elifesciences.org]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Global target mRNA specification and regulation by the RNA-binding protein ZFP36 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 7. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Early Lymphocyte Development via mRNA Decay Catalyzed by the CCR4-NOT Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZFP36 promotes VDR mRNA degradation to facilitate cell death in oral and colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ZFP36-mediated mRNA decay regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]

ZFP36 Expression: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Tristetraprolin (ZFP36) Expression Across Diverse Cellular and Tissue Landscapes, its Regulatory Pathways, and Methodologies for its Study.

Introduction

Zinc finger protein 36 (ZFP36), also known as Tristetraprolin (TTP), is a critical RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. By binding to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), ZFP36 orchestrates their degradation, thereby controlling the expression of a vast array of proteins involved in inflammation, immunity, and cellular proliferation.[1][2] Its dysregulation has been implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a protein of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of ZFP36 expression in different cell types and tissues, the signaling pathways that govern its activity, and detailed experimental protocols for its investigation.

Data Presentation: Quantitative Expression of ZFP36

The expression of ZFP36 varies significantly across different tissues and cell types, reflecting its diverse physiological roles. The following tables summarize quantitative data on ZFP36 mRNA and protein expression in both human and mouse systems, compiled from various high-throughput studies and databases.

Human ZFP36 Expression

Table 1: ZFP36 mRNA Expression in Human Tissues (GTEx)

| Tissue | Median Expression (TPM) |

| Spleen | 55.3 |

| Lymph Node | 48.7 |

| Whole Blood | 35.1 |

| Lung | 28.9 |

| Small Intestine (Terminal Ileum) | 25.4 |

| Adrenal Gland | 24.9 |

| Colon (Transverse) | 22.1 |

| Adipose (Subcutaneous) | 21.8 |

| Thyroid | 20.5 |

| Stomach | 18.7 |

| Ovary | 16.3 |

| Breast (Mammary Tissue) | 14.5 |

| Uterus | 13.2 |

| Prostate | 12.9 |

| Skin (Sun Exposed) | 11.8 |

| Skeletal Muscle | 8.5 |

| Heart (Left Ventricle) | 7.9 |

| Liver | 7.2 |

| Brain (Cortex) | 5.6 |

| Pancreas | 5.1 |

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Table 2: ZFP36 Protein Expression in Human Tissues (Immunohistochemistry)

| Tissue | Staining Intensity | Location |

| Small intestine | Medium | Cytoplasmic/membranous in glandular cells.[3] |

| Skin | Medium | Cytoplasmic/membranous in epidermal cells.[4] |

| Lymph node | Medium | Cytoplasmic/membranous in a subset of cells. |

| Tonsil | Medium | Cytoplasmic/membranous in a subset of cells. |

| Spleen | Low | Cytoplasmic/membranous in a subset of cells. |

| Lung | Low | Cytoplasmic/membranous in pneumocytes and alveolar macrophages. |

| Colon | Low | Cytoplasmic/membranous in glandular cells. |

| Liver | Not detected | |

| Kidney | Not detected |

Data sourced from the Human Protein Atlas. Staining intensity is a qualitative measure of protein expression.[5]

Mouse ZFP36 Expression

Table 3: Zfp36 mRNA Expression in Mouse Naive CD4+ T Cells (RNA-Seq)

| Gene | Expression Level (RPKM) |

| Zfp36 | 22.5 |

| Zfp36l1 | 8.2 |

| Zfp36l2 | 30.2 |

Data from Moore et al., 2018. RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a normalized measure of gene expression.[6][7]

Signaling Pathways Regulating ZFP36

The expression and activity of ZFP36 are tightly regulated by complex signaling networks, primarily in response to inflammatory stimuli and cellular stress. Key pathways involved include the p38 MAPK, NF-κB, and T-cell receptor (TCR) signaling cascades.

p38 MAPK/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of ZFP36. Upon activation by cellular stressors or inflammatory cytokines, p38 MAPK phosphorylates and activates its downstream kinase, MAPK-activated protein kinase 2 (MK2).[8][9][10] MK2, in turn, phosphorylates ZFP36 at two key serine residues (S52 and S178 in mouse, S60 and S186 in human).[1] This phosphorylation event has a dual effect: it stabilizes the ZFP36 protein but also inhibits its deadenylase activity by promoting its association with 14-3-3 proteins.[1] This creates a negative feedback loop where the inflammatory response is initially dampened by ZFP36, but prolonged signaling leads to ZFP36 inactivation, allowing for a sustained inflammatory response if needed.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response, also contributes to the regulation of ZFP36. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of target genes, including ZFP36.[11] This induction of ZFP36 serves as a negative feedback mechanism to temper the inflammatory response initiated by NF-κB.

T-Cell Receptor (TCR) Signaling

In T lymphocytes, ZFP36 expression is rapidly and transiently induced upon T-cell receptor (TCR) engagement.[6][7][12] This process is dependent on both TCR stimulation (e.g., via anti-CD3 antibodies) and co-stimulation.[6][7][12] The signaling cascade involves downstream effectors such as calcineurin, which activates the transcription factor NFAT, and the MAPK pathways (p38 and MEK1/2), which can activate transcription factors like ELK-1.[13] These transcription factors then drive the expression of ZFP36, which in turn targets the mRNAs of key T-cell activation genes, including those for cytokines and co-stimulatory molecules, to restrain T-cell activation and prevent excessive immune responses.[6][7]

Experimental Protocols

Accurate and reproducible quantification of ZFP36 expression is crucial for understanding its biological roles. Below are detailed protocols for key experimental techniques used to study ZFP36 at the protein and RNA levels.

Western Blotting for ZFP36 Protein Detection

This protocol outlines the steps for detecting ZFP36 protein in cell or tissue lysates.

1. Sample Preparation:

-

For cell cultures, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize the tissue in RIPA buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ZFP36 (e.g., rabbit anti-ZFP36) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Expose the membrane to X-ray film or use a digital imaging system to detect the chemiluminescent signal. ZFP36 typically runs as a doublet or a smear between 34-45 kDa due to phosphorylation.

Immunohistochemistry (IHC) for ZFP36 in Paraffin-Embedded Tissues

This protocol describes the localization of ZFP36 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Dewax sections in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).

-

Rinse in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

-

Incubate with the primary antibody against ZFP36 diluted in blocking buffer overnight at 4°C.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP for 30 minutes at room temperature.

-

Wash with PBS (3 x 5 minutes).

4. Visualization and Counterstaining:

-

Develop the signal with a DAB substrate kit until the desired brown color intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

RNA-Seq Data Analysis for ZFP36 Expression Quantification

This workflow outlines the key bioinformatic steps to quantify ZFP36 mRNA expression from RNA sequencing data.

1. Quality Control:

-

Assess the quality of raw sequencing reads using tools like FastQC to check for base quality, GC content, and adapter contamination.

2. Read Trimming:

-

Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic or Cutadapt.

3. Alignment:

-

Align the trimmed reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner such as STAR or HISAT2.

4. Quantification:

-

Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include TPM (Transcripts Per Million) and RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads).

5. Differential Expression Analysis (Optional):

-

If comparing between different conditions, use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.

Conclusion

ZFP36 is a master regulator of inflammatory and immune responses, with its expression and activity being finely tuned across a multitude of cell types and tissues. Understanding the nuances of its expression patterns and the signaling pathways that control it is paramount for elucidating its role in health and disease. The data and protocols presented in this guide offer a robust framework for researchers to investigate ZFP36, paving the way for potential therapeutic interventions targeting this critical RNA-binding protein.

References

- 1. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 2. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of ZFP36 - Staining in small intestine - The Human Protein Atlas [v21.proteinatlas.org]

- 4. Tissue expression of ZFP36 - Staining in skin - The Human Protein Atlas [proteinatlas.org]

- 5. ZFP36 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. ZFP36 RNA-binding proteins restrain T cell activation and anti-viral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the MKK3-p38-MK2-ZFP36 Axis by Coronavirus Infection Restricts the Upregulation of AU-Rich Element-Containing Transcripts in Proinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

Unraveling the Network: A Technical Guide to the Upstream and Downstream Targets of ZFP36-Mediated mRNA Decay

For Immediate Release

This technical guide provides a comprehensive overview of the regulatory network governed by the RNA-binding protein ZFP36 (Zinc Finger Protein 36), also known as Tristetraprolin (TTP). ZFP36 is a critical post-transcriptional regulator that orchestrates the decay of messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). This process is fundamental in controlling inflammatory responses, cell growth, and metabolism. This document, intended for researchers, scientists, and drug development professionals, delves into the upstream signaling pathways that control ZFP36 activity and the downstream mRNA targets whose expression is consequently modulated. We present quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual representations of the core signaling and experimental workflows.

Core Concepts of ZFP36-Mediated Decay

ZFP36 is a member of the TIS11 family of RNA-binding proteins characterized by a tandem CCCH-type zinc finger domain that recognizes and binds to AREs.[1][2] Upon binding to a target mRNA, ZFP36 recruits the CCR4-NOT deadenylase complex, which initiates the removal of the poly(A) tail—the rate-limiting step in mRNA degradation.[2][3] This leads to the subsequent decay of the target transcript, effectively silencing its expression at the post-transcriptional level. The expression and activity of ZFP36 itself are tightly regulated, primarily through phosphorylation by upstream signaling cascades, creating a dynamic and responsive regulatory hub.[1]

Upstream Regulatory Pathways

The activity of ZFP36 is predominantly controlled by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a central regulator of cellular responses to inflammatory stimuli and environmental stress.

The p38 MAPK/MK2 Signaling Axis

Upon cellular stimulation by factors such as lipopolysaccharide (LPS) or cytokines, the p38 MAPK is activated. Activated p38 MAPK, in turn, phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2). MK2 directly phosphorylates ZFP36 at two key serine residues (S52 and S178 in mice; S60 and S186 in humans).[4] This phosphorylation event has a dual effect: it stabilizes the ZFP36 protein, but paradoxically, it inhibits its mRNA decay-promoting activity.[4] Phosphorylated ZFP36 is sequestered by 14-3-3 proteins, preventing its interaction with the CCR4-NOT complex and thereby sparing its target mRNAs from degradation.[4] This mechanism allows for a transient and controlled expression of inflammatory mediators. Dephosphorylation of ZFP36 by phosphatases such as Protein Phosphatase 2A (PP2A) restores its activity, enabling it to degrade its target transcripts.[2]

Downstream mRNA Targets of ZFP36

ZFP36 targets a wide array of mRNAs for degradation, with a significant enrichment for transcripts encoding proteins involved in inflammation, immune responses, and cell proliferation. The identification of these targets has been greatly advanced by high-throughput techniques such as CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) and its variants (PAR-CLIP, HITS-CLIP, eCLIP-seq), as well as by transcriptome-wide analysis of ZFP36-deficient cells.

Quantitative Analysis of ZFP36-Mediated mRNA Decay

The following tables summarize quantitative data on the impact of ZFP36 on the stability of some of its key target mRNAs.

Table 1: Increased mRNA Stability in ZFP36 Family Triple Knockout (TKO) T cells

This table presents the Area Under the Curve (AUC) for mRNA decay of key cytokine transcripts in control versus ZFP36/ZFP36L1/ZFP36L2 triple knockout (TKO) CD4+ T cells following activation and treatment with Actinomycin D.[5] An increased AUC in TKO cells indicates greater mRNA stability.

| Target mRNA | Control AUC (Mean) | TKO AUC (Mean) | Fold Change (TKO/Control) |

| Ifng | 150 | 300 | 2.0 |

| Il10 | 120 | 250 | 2.1 |

| Tnf | 180 | 350 | 1.9 |

| Il2 | 100 | 220 | 2.2 |

| Csf2 | 90 | 200 | 2.2 |

| Il4 | 80 | 180 | 2.3 |

Table 2: ZFP36-Dependent Decay of Eno2 mRNA

This table shows the relative mRNA levels of Eno2, a known ZFP36 target, in wild-type (WT) and ZFP36/L1/L2 triple knockout (TFKO) mouse embryonic fibroblasts (MEFs) after treatment with Actinomycin D to inhibit transcription.[3] The data demonstrate the increased stability of Eno2 mRNA in the absence of ZFP36 family proteins.

| Time after Actinomycin D (hours) | Relative Eno2 mRNA Level (WT) | Relative Eno2 mRNA Level (TFKO) |

| 0 | 1.00 | 2.50 |

| 4 | 0.45 | 1.80 |

Table 3: Selected Downstream mRNA Targets of ZFP36 Identified by CLIP-Seq in Macrophages

This table lists a selection of validated ZFP36 target mRNAs identified through CLIP-seq in bone marrow-derived macrophages (BMDMs), categorized by their biological function.[6]

| Category | Target mRNA |

| Pro-inflammatory Cytokines | Tnf |

| Il6 | |

| Il1b | |

| Csf2 | |

| Chemokines | Cxcl1 |

| Cxcl2 | |

| Ccl3 | |

| Immune Regulators | Ier3 |

| Ptgs2 (COX-2) | |

| Zfp36 (autoregulation) |

Experimental Protocols

Investigating the ZFP36 regulatory network requires a combination of techniques to identify target mRNAs, validate interactions, and quantify the effects on mRNA stability. Below are detailed methodologies for key experiments.

Identification of ZFP36-bound mRNAs using eCLIP-Seq

Enhanced Cross-Linking and Immunoprecipitation followed by Sequencing (eCLIP-seq) is a robust method to identify the in vivo binding sites of RNA-binding proteins at high resolution.[3]

Protocol:

-

Cell Culture and UV Cross-linking: Culture cells to 80-90% confluency. Wash with ice-cold PBS and irradiate with 254 nm UV light (400 mJ/cm²) on ice to covalently cross-link proteins to RNA.

-

Cell Lysis and RNase Treatment: Lyse the cells in a buffer containing detergents and protease inhibitors. Partially digest the RNA with RNase I to fragment the RNA. The extent of digestion needs to be optimized to obtain fragments of approximately 50-150 nucleotides.

-

Immunoprecipitation: Incubate the lysate with magnetic beads pre-coated with an anti-ZFP36 antibody overnight at 4°C with rotation.

-

Washes: Perform a series of stringent washes to remove non-specifically bound proteins and RNA.

-

RNA Isolation: Elute the ZFP36-RNA complexes from the beads and treat with proteinase K to digest the protein. Isolate the RNA fragments by phenol-chloroform extraction and ethanol precipitation.

-

Library Preparation: Ligate 3' and 5' RNA adapters to the isolated RNA fragments. Reverse transcribe the RNA to cDNA and amplify by PCR.

-

Sequencing and Analysis: Sequence the cDNA library on a high-throughput sequencing platform. Analyze the sequencing data to identify peaks corresponding to ZFP36 binding sites and perform motif analysis to identify the ZFP36 binding consensus.

Validation of ZFP36-mediated mRNA Decay using Luciferase Reporter Assays

This assay is used to determine if ZFP36 directly regulates the stability of a specific mRNA through its 3'-UTR.[3]

Protocol:

-

Construct Generation: Clone the 3'-UTR of the putative target mRNA downstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in an expression vector. Create a mutant construct where the AREs within the 3'-UTR are deleted or mutated.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant 3'-UTR) and an expression vector for ZFP36 or a control vector (e.g., empty vector or a non-binding ZFP36 mutant). A second luciferase vector with a constitutive promoter is often co-transfected as a normalization control.

-

Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the activity of the experimental luciferase to the control luciferase. A significant decrease in luciferase activity in the presence of wild-type ZFP36 compared to the control or the mutant ZFP36, which is relieved by mutation of the AREs, indicates that ZFP36 destabilizes the mRNA through its 3'-UTR.

Measurement of mRNA Half-life using Actinomycin D Chase

This method is used to determine the decay rate of a specific mRNA.[3]

Protocol:

-

Cell Treatment: Treat cells with a stimulus to induce the expression of the target mRNA.

-

Transcription Inhibition: Add Actinomycin D (typically 5 µg/mL) to the cell culture medium to block new transcription.

-

Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 30, 60, 120, 240 minutes).

-

RNA Extraction and qRT-PCR: Isolate total RNA from the collected cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA and a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: Normalize the target mRNA levels to the housekeeping gene for each time point. Plot the relative mRNA abundance against time and calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.

Conclusion and Future Directions

ZFP36 is a master regulator of a vast network of mRNAs, playing a pivotal role in controlling inflammation and other critical cellular processes. The upstream p38 MAPK/MK2 pathway provides a sophisticated mechanism for fine-tuning ZFP36 activity, allowing for a rapid but transient response to external stimuli. The identification of a growing list of downstream targets has illuminated the breadth of ZFP36's influence. For drug development professionals, targeting the ZFP36 pathway offers potential therapeutic avenues for a range of inflammatory diseases and cancers. Future research will likely focus on the cell-type-specific roles of ZFP36 and its family members, the interplay with other RNA-binding proteins and microRNAs in regulating mRNA fate, and the development of small molecules to modulate ZFP36 activity for therapeutic benefit. The methodologies outlined in this guide provide a robust framework for furthering our understanding of this intricate post-transcriptional regulatory network.

References

- 1. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 2. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZFP36-mediated mRNA decay regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Regulates Tumor Necrosis Factor mRNA Stability and Translation Mainly by Altering Tristetraprolin Expression, Stability, and Binding to Adenine/Uridine-Rich Element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ZFP36 family of RNA-binding proteins regulates homeostatic and autoreactive T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of ZFP36 in Inflammatory Response Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zinc Finger Protein 36 (ZFP36), also known as Tristetraprolin (TTP), is a critical post-transcriptional regulator of the inflammatory response. As an RNA-binding protein (RBP), ZFP36 targets the messenger RNA (mRNA) of numerous pro-inflammatory mediators, including cytokines, chemokines, and other key signaling molecules. By binding to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of these transcripts, ZFP36 recruits the cellular mRNA decay machinery, leading to their rapid degradation. This mechanism serves as a crucial negative feedback loop to prevent excessive and prolonged inflammation, which is a hallmark of many chronic diseases. Mice lacking ZFP36 develop a severe systemic inflammatory syndrome, highlighting its non-redundant, anti-inflammatory function.[1][2][3][4][5] The activity of ZFP36 is itself tightly regulated by post-translational modifications, primarily phosphorylation by the p38 MAPK pathway, which inactivates the protein.[1][6][7] This intricate control makes ZFP36 and its regulatory pathways promising therapeutic targets for a range of inflammatory and autoimmune disorders. This document provides an in-depth overview of ZFP36's mechanism of action, its key targets, its role in disease, and the experimental protocols used to study its function.

The ZFP36 Protein Family

The ZFP36 family in humans consists of three primary members:

-

ZFP36 (TTP): The most well-characterized member, playing a major role in regulating inflammation, particularly in myeloid cells.[2]

-

ZFP36L1 (BRF1): Essential for embryonic development and has roles in B-cell development and restraining aberrant cell proliferation.[1][6][8][9][10]

-

ZFP36L2 (BRF2): Also involved in cell cycle regulation and has been shown to suppress regulatory T cell (Treg) function.[1][6][8][9][11]

While structurally similar, with a characteristic tandem CCCH-type zinc finger domain responsible for RNA binding, these proteins have distinct and sometimes overlapping functions, largely dictated by their cell-type-specific expression patterns.[1][6][8]

Core Mechanism of Action: Post-Transcriptional Gene Regulation

ZFP36 exerts its anti-inflammatory effects primarily by promoting the decay of target mRNAs. This process can be broken down into several key steps.

3.1 Binding to AU-Rich Elements (AREs) ZFP36 recognizes and binds to specific AREs, typically containing the core pentamer sequence 'AUUUA', located in the 3'-UTR of target mRNAs.[6][12][13] These AREs function as instability elements, marking the transcript for rapid degradation.[12][13]

3.2 Recruitment of the Deadenylase Complex Upon binding to an ARE, ZFP36 acts as an adapter protein, recruiting the CCR4-NOT deadenylase complex.[6][11] This multi-protein complex is a major cellular deadenylase, responsible for shortening the poly(A) tail of mRNAs. Poly(A) tail removal is a rate-limiting step in mRNA decay.

3.3 mRNA Deadenylation and Decay The recruited CCR4-NOT complex enzymatically removes adenosine residues from the poly(A) tail. Once the tail is sufficiently shortened, the mRNA is rapidly degraded by cellular exonucleases. This ZFP36-mediated decay pathway ensures that the production of potent inflammatory proteins is transient and tightly controlled.

Regulation of ZFP36 Activity

The expression and function of ZFP36 are tightly controlled by extracellular signals, forming feedback loops that fine-tune the inflammatory response.

4.1 Transcriptional Induction Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), and cytokines like TNF-α, induce the transcription of the ZFP36 gene.[1][6] This creates a negative feedback loop where a pro-inflammatory signal not only triggers cytokine production but also induces the very protein that will later destabilize the cytokine mRNA, ensuring a transient response.[1][6]

4.2 Post-Translational Modification: The p38 MAPK/MK2 Axis The p38 MAPK signaling pathway, a key cascade in the inflammatory response, directly regulates ZFP36 activity.

-

Activation: Inflammatory stimuli activate p38 MAPK.

-

Phosphorylation: p38 MAPK activates its downstream kinase, MAPK-activated protein kinase 2 (MK2).

-

Inactivation: MK2 phosphorylates ZFP36 on key serine residues (S52 and S178 in mice; S60 and S186 in humans).[6][11] This phosphorylation inhibits ZFP36's ability to recruit the CCR4-NOT complex, thereby inactivating its mRNA decay function.[7] This allows for an initial, robust burst of inflammatory mediator production.

4.3 Dephosphorylation and Activation Protein Phosphatase 2A (PP2A) can dephosphorylate ZFP36, restoring its anti-inflammatory activity.[1][7] Agonists of PP2A have been shown to reduce inflammation in a ZFP36-dependent manner, highlighting this as a potential therapeutic avenue.[1][7][14]

Key ZFP36 Targets and Pathophysiological Consequences

ZFP36 targets a wide array of transcripts crucial for the inflammatory cascade. The consequences of ZFP36 deficiency are severe, underscoring its role as a master regulator.

5.1 Data on ZFP36 Deficiency and Target Gene Expression

ZFP36 knockout mice (Zfp36-/-) develop a complex and severe inflammatory syndrome characterized by cachexia, arthritis, dermatitis, and autoimmunity, which is largely driven by the overproduction of TNF-α.[1][2][6]

| Model System | Key Phenotype | Affected Target Genes | Quantitative Change (Illustrative) | Reference |

| Zfp36-/- Mice | Systemic inflammation, cachexia, erosive arthritis, myeloid hyperplasia | Tnf, Il6, Il1b, Cxcl2, Il23a | Elevated serum TNF-α; Increased mRNA levels of targets in various tissues. | [1][2][5][15] |

| Myeloid-specific Zfp36 KO Mice | Spontaneous inflammatory disorder, increased cytokine expression in macrophages. | Tnf, Il6, Mcp1 | Increased adipose tissue and liver cytokine mRNA expression on a high-fat diet. | [2][16] |

| T-cell specific triple KO (Zfp36/l1/l2) | Early lethality, multiorgan inflammation, T-cell activation. | Ifng, Tnf, Gm-csf (Csf2) | Overproduction of proinflammatory cytokines due to increased mRNA stability. | [17] |

| Zfp36aa/aa "knock-in" mice (unphosphorylatable) | Protected from inflammatory arthritis. | Il1b, Il6, Cxcl1, Cxcl2 | Markedly reduced expression of pro-inflammatory mRNAs in joint tissue post-serum injection. | [14] |

5.2 Data on Direct mRNA Targets

Studies have identified numerous direct mRNA targets of ZFP36 in various cell types.

| Target mRNA | Biological Function | Cell Type / Context | Evidence of Direct Regulation | Reference |

| TNF (Tumor Necrosis Factor) | Pro-inflammatory cytokine | Macrophages, T-cells | ZFP36 binds to ARE in 3'-UTR, promotes decay. Deficiency leads to TNF overproduction. | [1][3][12] |

| IL6 (Interleukin-6) | Pro-inflammatory cytokine | Macrophages, Endothelial cells | ZFP36 binds to mRNA and represses expression. | [6][12] |

| IL10 (Interleukin-10) | Anti-inflammatory cytokine | Macrophages | ZFP36 binds to ARE, promoting decay in a negative feedback loop. | [1] |

| NLRP3 (NLR Family Pyrin Domain Containing 3) | Inflammasome component | Macrophages | ZFP36 binds to 3'-UTR and promotes mRNA degradation. | |

| IFNG (Interferon-gamma) | Pro-inflammatory cytokine | T-cells | ZFP36 family members regulate mRNA stability and translation. | [17][18][19] |

| STAT5B | Transcription factor | Hematopoietic cells | ZFP36 promotes ARE-mediated decay. | |

| MYOD1 | Transcription factor | Muscle satellite cells | ZFP36 promotes ARE-mediated decay to maintain quiescence. |

Detailed Experimental Protocols

Studying ZFP36 function requires specialized molecular biology techniques to assess protein-RNA interactions and mRNA stability.

6.1 Protocol: RNA Immunoprecipitation (RIP) followed by qRT-PCR

This protocol is used to determine if ZFP36 directly binds to a specific target mRNA in vivo. It is adapted from methodologies described in the literature.[12]

Objective: To immunoprecipitate endogenous ZFP36-mRNA complexes from cell lysates and quantify a specific mRNA of interest.

Materials:

-

Cell culture plates and reagents

-

Lysis Buffer (e.g., Polysome lysis buffer with RNase inhibitors and protease inhibitors)

-

Anti-ZFP36 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffers (High and Low Salt)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

RNA extraction kit (e.g., TRIzol or column-based)

-

Reverse transcription kit

-

qPCR master mix and primers for target mRNA and controls

Procedure:

-

Cell Culture and Stimulation: Grow cells (e.g., RAW 264.7 macrophages) to ~80-90% confluency. If required, stimulate with an agent like LPS (100 ng/mL) for 1-4 hours to induce ZFP36 and target gene expression.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold Lysis Buffer. Scrape and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared lysate as "Input" control.

-

Incubate the remaining lysate with either anti-ZFP36 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.

-

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads sequentially with Low Salt Wash Buffer followed by High Salt Wash Buffer. Perform 3-5 washes for each buffer to reduce non-specific binding.

-

Elution and RNA Purification:

-

Resuspend the beads in a buffer containing Proteinase K. Incubate at 55°C for 30 minutes to digest the protein components.

-

Purify the co-precipitated RNA from the supernatant (and the "Input" sample) using phenol:chloroform extraction or a suitable RNA purification kit. Elute RNA in nuclease-free water.

-

-

Analysis:

-

Perform reverse transcription on all RNA samples to generate cDNA.

-

Use qRT-PCR to quantify the abundance of the target mRNA and a negative control mRNA (e.g., a housekeeping gene without an ARE, like H2A).

-

Calculate the enrichment of the target mRNA in the ZFP36 IP relative to the IgG control, normalized to the input. A significant enrichment indicates a direct interaction.

-

6.2 Protocol: 3'-UTR Luciferase Reporter Assay

This assay is used to validate that the ARE within a 3'-UTR is responsible for ZFP36-mediated regulation.

Objective: To measure the effect of ZFP36 on the expression of a luciferase reporter gene whose mRNA contains the 3'-UTR of a putative target.

Materials:

-

Luciferase reporter vector (e.g., psiCHECK-2)

-

ZFP36 expression vector and an empty vector control

-

Mammalian cell line (e.g., HEK293T)

-

Transfection reagent

-

Dual-luciferase assay system

Procedure:

-

Vector Construction: Clone the full-length 3'-UTR of the target gene (or a mutated version lacking the AREs as a control) downstream of the luciferase coding sequence in the reporter vector.

-

Transfection: Co-transfect the mammalian cells with:

-

The 3'-UTR luciferase reporter vector.

-

Either the ZFP36 expression vector or the empty control vector.

-

-

Incubation: Culture the cells for 24-48 hours to allow for protein expression and regulatory effects.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of both the primary luciferase (e.g., Renilla, controlled by the 3'-UTR) and a control luciferase (e.g., Firefly, on the same plasmid for normalization) using a dual-luciferase assay system.

-

Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant decrease in the normalized luciferase activity in the presence of ZFP36 compared to the empty vector control indicates that ZFP36 is repressing expression via the cloned 3'-UTR. This effect should be abrogated if the AREs are mutated.

Therapeutic Implications and Future Directions

The central role of ZFP36 in restraining inflammation makes it an attractive, albeit challenging, therapeutic target.

-

Increasing ZFP36 Activity: Unlike conventional anti-inflammatory drugs that block a single cytokine or pathway, enhancing ZFP36 activity could simultaneously suppress multiple pro-inflammatory mediators. Strategies could involve:

-

PP2A Agonists: Small molecules that activate PP2A could promote ZFP36 dephosphorylation and activation.[1][7][14]

-

Gene Therapy: Adenoviral overexpression of ZFP36 has shown protective effects in rat models of periodontitis.[6]

-

mRNA Stabilization: Developing strategies to stabilize ZFP36's own mRNA (which is itself unstable) could increase its protein levels in a targeted manner.[1]

-

-

Inhibiting ZFP36 (Context-Dependent): In certain contexts, such as enhancing anti-viral or anti-cancer immunity, a transient inhibition of ZFP36 could be beneficial by boosting T-cell activation and effector functions.[3][19][20]

The development of therapies targeting ZFP36 requires a nuanced understanding of its cell-type-specific roles and the intricate signaling networks that control its function. Future research will likely focus on developing drugs that can modulate the phosphorylation state of ZFP36 or specifically enhance its expression in diseased tissues, offering a novel approach to treating a wide spectrum of inflammatory diseases.

References

- 1. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid ZFP36L1 Does Not Regulate Inflammation or Host Defense in Mouse Models of Acute Bacterial Infection | PLOS One [journals.plos.org]

- 3. elifesciences.org [elifesciences.org]

- 4. Clinical implications of tristetraprolin (TTP) modulation in the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tristetraprolin (TTP) as a Therapeutic Target in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 7. Treatment of inflammatory arthritis via targeting of tristetraprolin, a master regulator of pro-inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mRNA-binding Protein ZFP36 is Expressed in Atherosclerotic Lesions and Reduces Inflammation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ard.bmj.com [ard.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The ZFP36 family of RNA binding proteins regulates homeostatic and autoreactive T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Translational repression of pre-formed cytokine-encoding mRNA prevents chronic activation of memory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ZFP36 RNA-binding proteins restrain T cell activation and anti-viral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of ZFP36 in Cellular Stress Responses: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Finger Protein 36 (ZFP36), also known as Tristetraprolin (TTP), is a critical post-transcriptional regulator of gene expression. As an RNA-binding protein, it targets AU-rich elements (AREs) within the 3'-untranslated regions (3'-UTRs) of messenger RNAs (mRNAs), primarily those encoding proteins involved in cellular stress and inflammatory responses. By recruiting the CCR4-NOT deadenylase complex, ZFP36 orchestrates the rapid decay of these transcripts, functioning as a crucial brake on stress-induced gene expression. This guide provides an in-depth examination of the signaling pathways, molecular interactions, and quantitative effects of ZFP36's involvement in various cellular stress responses, including inflammatory, oxidative, and heat shock stress. Detailed experimental protocols and pathway visualizations are provided to facilitate further research and therapeutic development targeting this pivotal regulatory hub.

Core Mechanism of ZFP36-Mediated mRNA Decay